
2-(2-ブロモエチル)-6-(ピリジン-4-イル)-2,3-ジヒドロピリダジン-3-オン
説明
2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は、広範囲の抗菌活性を示す新規ベンゾキサゾール誘導体の合成に使用されてきました。 これらの活性は、新しい抗生物質の開発と細菌感染症の治療に不可欠です .
抗酸化特性
研究者は、関連化合物の抗酸化特性を評価してきました。これは、酸化ストレス関連疾患を予防するために重要です。 この化合物は、その抗酸化能力を高めるために改変される可能性があります .
抗結核活性
この化合物の誘導体は、抗結核活性において有望な結果を示しました。 これは、特に薬剤耐性菌株の出現に伴い、結核との闘いにおいて重要です .
分子ドッキング研究
この化合物の誘導体の分子ドッキング研究は、さまざまなアミノ酸相互作用と優れたドッキングスコアを明らかにしました。 このアプリケーションは、薬物設計と発見に不可欠であり、潜在的な薬物候補の結合親和性と相互作用に関する洞察を提供します .
触媒フリー合成
この化合物は、置換ピリジン-2-イルカルバメートの触媒フリー合成に関与しています。 この環境に優しい技術は、潜在的な医薬用途を持つ幅広い化合物の合成にとって重要です .
構造活性相関(SAR)研究
この化合物の誘導体のSAR研究は、化学構造と生物活性の間の関係を理解するのに役立ちます。 これは、合理的薬物設計と薬理学的特性の最適化に不可欠です .
特性
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQAQZQMCNHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


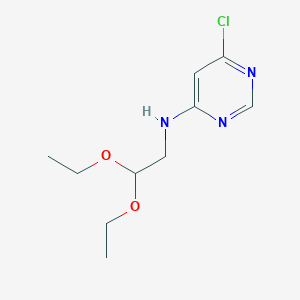

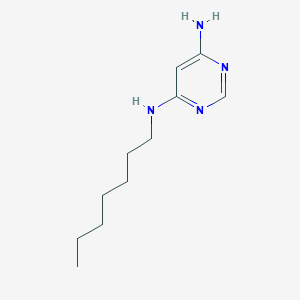
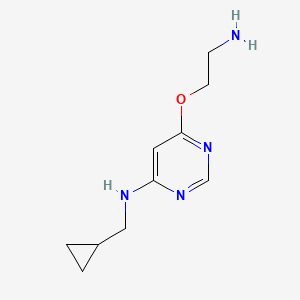
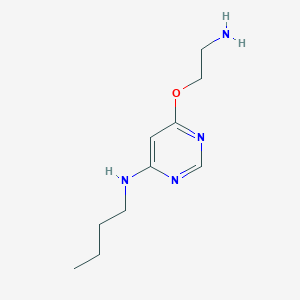
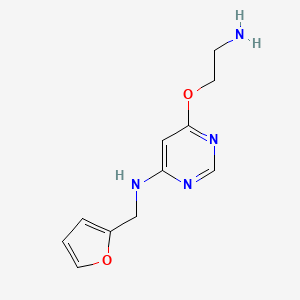
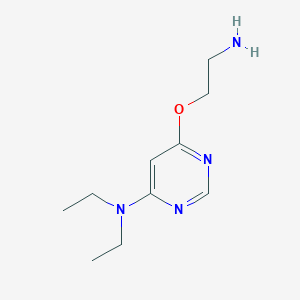
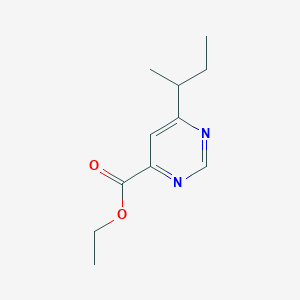
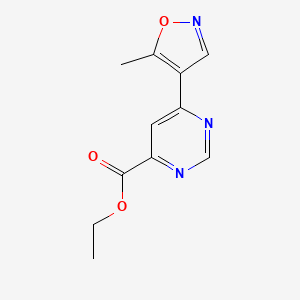
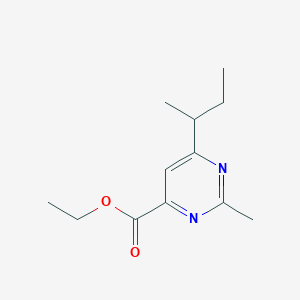

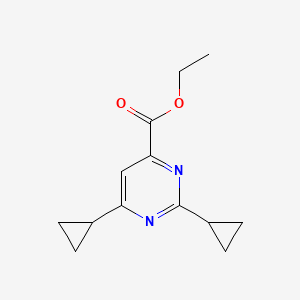
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

